molecular formula C20H25NO2 B11563795 N-[4-(pentyloxy)phenyl]-3-phenylpropanamide

N-[4-(pentyloxy)phenyl]-3-phenylpropanamide

Cat. No.: B11563795
M. Wt: 311.4 g/mol
InChI Key: RRLMRXLGNCTSHQ-UHFFFAOYSA-N
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Description

N-[4-(pentyloxy)phenyl]-3-phenylpropanamide is an organic compound with the molecular formula C20H25NO2 This compound features a pentyloxy group attached to a phenyl ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pentyloxy)phenyl]-3-phenylpropanamide typically involves the reaction of 4-(pentyloxy)aniline with 3-phenylpropanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pentyloxy)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[4-(pentyloxy)phenyl]-3-phenylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or a precursor in drug development.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(pentyloxy)phenyl]-3-phenylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    4-[4’-(3-Pentyloxy)phenyl]phenylboronic acid: This compound shares a similar pentyloxyphenyl structure but differs in its functional groups.

    N-(3,4-dichlorophenyl)-N’-[4-(pentyloxy)phenyl]urea: Another compound with a pentyloxyphenyl group, but with different substituents and properties.

Uniqueness

N-[4-(pentyloxy)phenyl]-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

N-(4-pentoxyphenyl)-3-phenylpropanamide

InChI

InChI=1S/C20H25NO2/c1-2-3-7-16-23-19-13-11-18(12-14-19)21-20(22)15-10-17-8-5-4-6-9-17/h4-6,8-9,11-14H,2-3,7,10,15-16H2,1H3,(H,21,22)

InChI Key

RRLMRXLGNCTSHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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